![molecular formula C11H15NO3 B12103703 N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 3-hydroxyphenylacetic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Aplicaciones Científicas De Investigación
N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide has several scientific research applications:
Pharmaceuticals: It is used as a reference material in pharmaceutical quality control and as an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical Research: The compound is utilized in studies involving organic synthesis and reaction mechanisms.
Biological Studies: It serves as a model compound in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: A compound with similar structural features, used as a decongestant.
N-methylglycine: Another related compound with applications in pharmaceuticals.
Uniqueness
N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide is unique due to its specific hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFSDYUAXAPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)
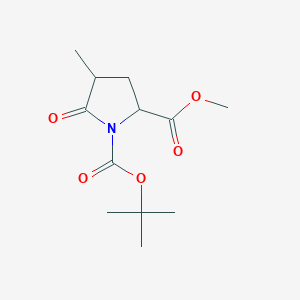
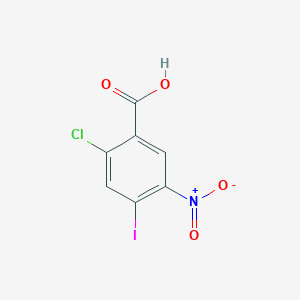
![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
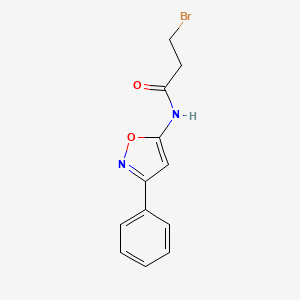
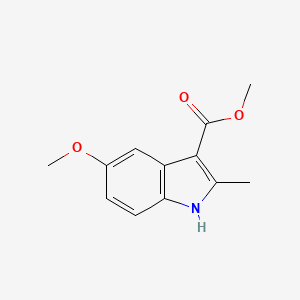
![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
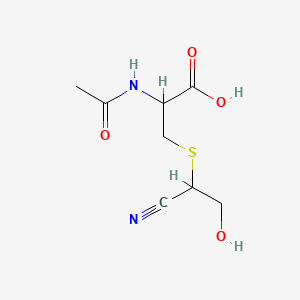
![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)
![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)
![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
